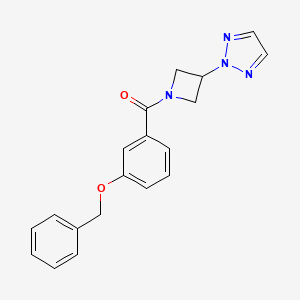

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalytic Applications

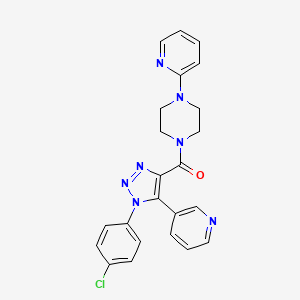

A study detailed the synthesis of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl. This complex was found to be a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).

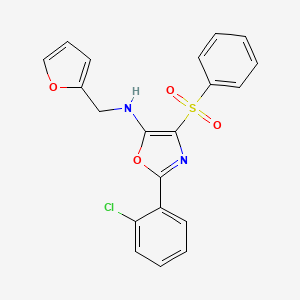

Drug Discovery and Pharmaceutical Applications

Research on benzotriazole derivatives revealed their efficiency as ligands in copper-catalyzed O-arylation leading to diverse benzoxazoles. This pathway's advantages include easily available materials, a cheap catalyst, a highly stable ligand, and high product yield, which are beneficial for pharmaceutical synthesis (Singh et al., 2017).

Material Science and Dye Synthesis

A study on the synthesis of novel phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes showcased their enhanced photostability and fluorescence properties, with applications in dyeing and material sciences (Jadhav et al., 2018).

Antibacterial and Antifungal Applications

Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some compounds exhibited moderate activity against Bacillus subtilis and Candida albicans, with excellent anticonvulsant activity also observed (Rajasekaran et al., 2006).

Safety and Hazards

Mécanisme D'action

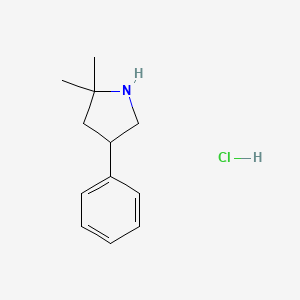

Azetidines

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are known to have a wide range of biological activities and are used as building blocks in drug discovery .

Triazoles

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties .

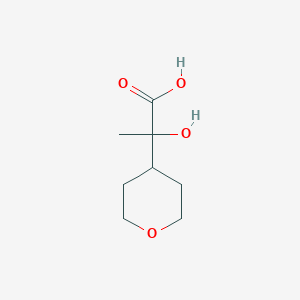

Benzoyl groups

The presence of a benzoyl group (benzyloxy) in a molecule often contributes to its lipophilicity, which can influence its pharmacokinetic properties, such as absorption and distribution within the body .

Propriétés

IUPAC Name |

(3-phenylmethoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-19(22-12-17(13-22)23-20-9-10-21-23)16-7-4-8-18(11-16)25-14-15-5-2-1-3-6-15/h1-11,17H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTGZYKKNFGLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695899.png)

![Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-](/img/structure/B2695902.png)

![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)

![7-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2695911.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2695912.png)